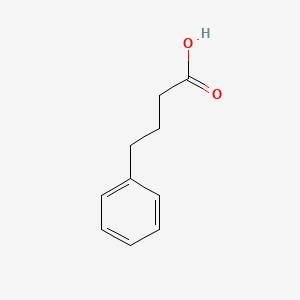

4-フェニル酪酸

概要

説明

フェニル酪酸は、4-フェニル酪酸としても知られており、化学式C₁₀H₁₂O₂を持つモノカルボン酸です。これは、酪酸の誘導体であり、第4炭素にフェニル基が置換されています。 この化合物は、結腸細菌の発酵によって自然に生成され、様々な生物学的および治療的用途を持っています .

2. 製法

合成ルートと反応条件: フェニル酪酸は、いくつかの方法で合成できます。

3-ベンゾイルアミノプロピオン酸の還元: この方法は、3-ベンゾイルアミノプロピオン酸を亜鉛アマルガムを用いて還元して4-フェニル-1-ブタン酸を得る方法です.

フリーデル・クラフツ反応: ベンゼンは、ルイス酸性条件下で4-ブロモ-1-ブチレートと反応して4-フェニル-1-ブチレートを形成し、これは加水分解されて4-フェニル-1-ブタン酸を生成します.

ブチロラクトンとの反応: ベンゼンは、塩化アルミニウムの存在下でブチロラクトンと反応し、その後、塩基で中和して4-フェニル酪酸が得られます.

工業生産方法: 工業環境では、フェニル酪酸は、アルコール系溶媒と触媒を使用して工業用グレードのフェニル酪酸を精製することによって生成されることが多いです。 精製された酸を次にナトリウム試薬と反応させてフェニル酪酸ナトリウムを生成します .

科学的研究の応用

Phenylbutyric acid has a wide range of scientific research applications:

作用機序

フェニル酪酸は、複数の機序を介してその効果を発揮します。

ヒストン脱アセチル化酵素阻害: これは、ヒストン脱アセチル化酵素を阻害し、遺伝子発現の変化と潜在的な抗癌効果をもたらします.

化学シャペロン活性: フェニル酪酸は、化学シャペロンとして作用し、タンパク質構造を安定させ、凝集を防ぐのに役立ちます.

アンモニアスカベンジャー: これは、アンモニアスカベンジャーとして作用し、尿素サイクル異常の患者における過剰な窒素の排泄を促進します.

生化学分析

Biochemical Properties

4-Phenylbutyric acid is known to interact with various biomolecules. It has been found to bind to human serum albumin at fatty acid binding sites, specifically Sudlow Site II . This interaction involves strong hydrogen bonding and a salt bridge between domain II and III of human serum albumin .

Cellular Effects

4-Phenylbutyric acid has been shown to have various effects on cells. It alleviates endoplasmic reticulum stress by assisting protein folding . This property of 4-Phenylbutyric acid has been found to be beneficial in pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also reduces mucosal inflammation, regulates transepithelial fluid transport, and improves oxidative status .

Molecular Mechanism

The major mechanism for the action of 4-Phenylbutyric acid is that the hydrophobic regions of the chaperone interact with exposed hydrophobic segments of the unfolded protein . This interaction assists in the folding of the protein, thereby alleviating endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

It has been shown to alleviate endoplasmic reticulum stress and assist in protein folding, which could potentially have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, 4-Phenylbutyric acid has been shown to alleviate sepsis-induced cardiac damage

Metabolic Pathways

4-Phenylbutyric acid is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetic acid then conjugates with glutamine to form phenylacetylglutamine, which is eliminated with the urine .

Transport and Distribution

It is known that 4-Phenylbutyric acid is a water-soluble compound , which suggests that it could be distributed throughout the body via the bloodstream.

Subcellular Localization

Given its role as a chemical chaperone that assists in protein folding, it is likely that it localizes to the endoplasmic reticulum where protein folding occurs .

準備方法

Synthetic Routes and Reaction Conditions: Phenylbutyric acid can be synthesized through several methods:

Reduction of 3-benzoylamino propionic acid: This method involves the reduction of 3-benzoylamino propionic acid using zinc amalgam to obtain 4-phenyl-1-butanoic acid.

Friedel-Crafts Reaction: Benzene reacts with 4-bromo-1-butyrate under Lewis acidic conditions to form 4-phenyl-1-butyrate, which is then hydrolyzed to produce 4-phenyl-1-butanoic acid.

Reaction with Butyrolactone: Benzene reacts with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base to yield 4-phenylbutyric acid.

Industrial Production Methods: In industrial settings, phenylbutyric acid is often produced by purifying industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified acid is then reacted with sodium reagents to produce sodium phenylbutyrate .

化学反応の分析

フェニル酪酸は、以下を含む様々な化学反応を起こします。

酸化: フェニル酪酸は、酸化されて安息香酸誘導体を形成することができます。

還元: フェニル酪酸の還元は、フェニルブタノールを生み出すことができます。

置換: フェニル酪酸は、ベンジル位で置換反応を受けることができ、多くの場合、N-ブロモスクシンイミド(NBS)のような試薬を使用してブロモ化誘導体を形成します.

これらの反応で使用される一般的な試薬と条件には、フリーデル・クラフツ反応用の塩化アルミニウム、還元用の亜鉛アマルガム、置換用のN-ブロモスクシンイミドなどがあります。これらの反応から生成される主な生成物には、安息香酸誘導体、フェニルブタノール、ブロモ化フェニル酪酸などがあります。

4. 科学研究における用途

フェニル酪酸は、幅広い科学研究用途を持っています。

類似化合物との比較

フェニル酪酸は、以下のような他の類似化合物と比較することができます。

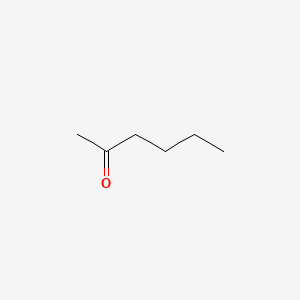

酪酸: 酪酸は単純な短鎖脂肪酸ですが、フェニル酪酸は、追加のフェニル基を持っており、その生物学的活性を高めています。

フェニル酢酸: 両方の化合物はフェニル基を持っていますが、フェニル酢酸は炭素鎖が短いため、化学的性質と用途が異なります。

フェニル酪酸ナトリウム: これは、フェニル酪酸のナトリウム塩であり、同様の治療目的で使用されますが、溶解度と薬物動態特性が異なります.

フェニル酪酸は、化学シャペロン活性、ヒストン脱アセチル化酵素阻害、アンモニアスカベンジャー活性のユニークな組み合わせにより、これらの類似化合物とは異なります。

特性

IUPAC Name |

4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1716-12-7 (hydrochloride) | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2037631 | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

290.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000664 [mmHg] | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1821-12-1 | |

| Record name | 4-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-PHENYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 49 °C | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

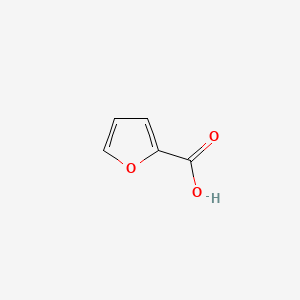

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)